Ethyl 4-amino-8-isopropylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline compounds are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . This particular compound is of interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-amino-8-isopropylquinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction conditions often include the use of a base catalyst and an organic solvent under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Ethyl 4-amino-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Ethyl 4-amino-8-isopropylquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens . For example, they may inhibit DNA gyrase in bacteria or interfere with heme detoxification in malaria parasites . The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 4-amino-8-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxides: These compounds are intermediates in organic synthesis and have different reactivity compared to the parent quinoline.
Isoquinoline derivatives: These compounds have a similar structure but differ in the position of the nitrogen atom in the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 4-amino-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3,(H2,16,17) |
InChI Key |
AALOMAFRSFNPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(C)C |
Origin of Product |
United States |
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